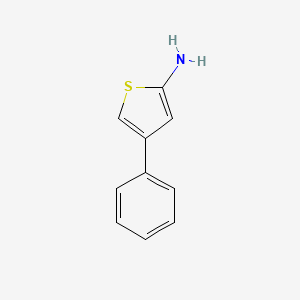

4-Phenylthiophen-2-amine

説明

4-Phenylthiophen-2-amine, also known as 4-PTA, is a synthetic compound with a molecular formula of C10H10NS . It has a molecular weight of 175.25 .

Synthesis Analysis

This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of novel thiazole derivatives . It has also been used in the synthesis of N,4-diphenylthiazol-2-amine derivatives and N-acyl-4-phenylthiazol-2-amines .Molecular Structure Analysis

The linear formula of this compound is C10H9NS . Its InChI Code is 1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .科学的研究の応用

Antimicrobial Activity

4-Phenylthiophen-2-amine derivatives have been studied for their antimicrobial properties. Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and evaluated them for antibacterial activity, showing promising results against various bacterial strains (Prasad et al., 2017).

Chemical Synthesis and Characterization

Several studies have focused on the chemical synthesis and characterization of this compound derivatives. For instance, Duvauchelle et al. (2022) described a method for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones, highlighting a new approach in synthetic chemistry (Duvauchelle et al., 2022). Nadaf et al. (2019) synthesized N,4-diphenyl thiazole-2-amine derivatives, providing insights into their crystal structure and molecular interactions (Nadaf et al., 2019).

Electroactive Polymers

The application of this compound derivatives in the development of electroactive polymers has been explored. Chahma et al. (2007) developed polymers based on ethylenedioxythiophene and triarylamine conjugates, demonstrating their potential in electronic applications (Chahma et al., 2007).

Photoluminescent Materials

Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, identifying it as a new class of photoluminescent material. This finding suggests potential applications in optoelectronic devices (Ekinci et al., 2000).

Catalysts in Chemical Reactions

This compound derivatives have also been used as catalysts in chemical reactions. Rossetto et al. (2015) utilized these compounds in the oligomerization of ethylene and propylene, demonstrating their effectiveness in catalytic processes (Rossetto et al., 2015).

Electrochromic Devices

Research has also been conducted on the use of this compound derivatives in electrochromic devices. Cheng et al. (2012) synthesized a star-shaped molecule based on thiophene and triphenylamine, showing its potential in electrochromic applications (Cheng et al., 2012).

Safety and Hazards

特性

IUPAC Name |

4-phenylthiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDLLXZOOHLVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2648391.png)

![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2648392.png)

![N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide](/img/structure/B2648394.png)

![N-(4-isopropylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2648395.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide](/img/structure/B2648398.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)